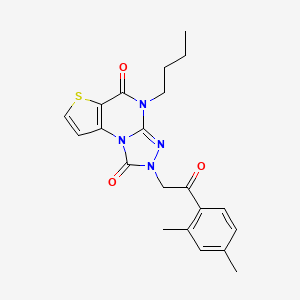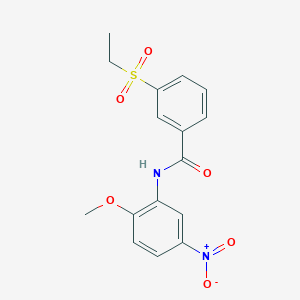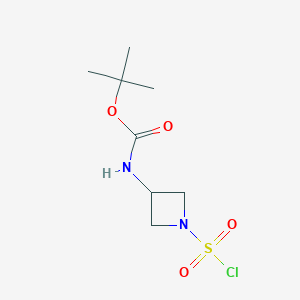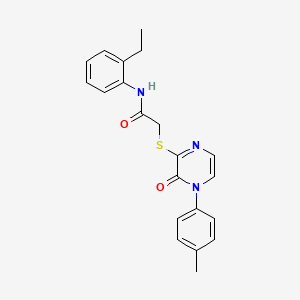
N,N-diallylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N-diallylnicotinamide” is a chemical compound with the linear formula C12H14N2O . It is also known by other names such as “N,N-bis(prop-2-enyl)pyridine-3-carboxamide” and "MFCD01336142" .
Molecular Structure Analysis
“this compound” contains a total of 29 bonds; 15 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amide (aromatic), and 1 Pyridine .
Chemical Reactions Analysis
A theoretical investigation of the action mechanisms of N,N-di-alkylated diarylamine antioxidants studied the antioxidant properties and some reaction mechanisms involved in the free radical-scavenging reactions of eight N,N-dialkylaminated diarylamines .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 202.25 g/mol. It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count. It has 5 rotatable bonds. Its exact mass and monoisotopic mass are 202.110613074 g/mol. Its topological polar surface area is 33.2 Ų. It has 15 heavy atoms and its complexity is 228 .
Applications De Recherche Scientifique
Ocular Pharmacokinetics and Drug Delivery
N,N-diallylnicotinamide's role in ocular pharmacokinetics is significant, particularly for delivering therapeutic agents in various forms to the eye. Due to the protective barriers of the eye, drug delivery is a complex process. Research in this area explores overcoming these barriers to effectively administer treatments for ocular conditions (Urtti, 2006).
Advancements in Drug Discovery
The evolution of drug discovery, including the application of this compound, is driven by advancements in chemistry, pharmacology, molecular biology, and genomic sciences. This compound plays a role in the development of new therapeutic approaches, particularly in addressing complex diseases (Drews, 2000).
Pharmacogenetics Research Network Focus
This compound's implications in pharmacogenetics are explored through its interactions with drugs for various medical disorders like asthma, depression, cardiovascular diseases, and nicotine addiction. Its role in understanding the genetic basis of drug response is a key area of research (Giacomini et al., 2007).
Chemically Enhanced Oil Recovery
In the field of chemically enhanced oil recovery, this compound is used for synthesizing water-soluble copolymers. These copolymers exhibit remarkable temperature, shear, and salt tolerance, making them suitable for oil recovery processes (Gou et al., 2014).
Water Purification and Dye Removal
This compound has been utilized in the creation of superabsorbent hydrogels for the removal of anionic dyes from water. This application is crucial in environmental management and water treatment technologies (Patel & Patel, 2013).
Biotechnological Applications
The compound has significant potential in biotechnological applications, particularly in the production of enzymes and other biologically active molecules. It plays a role in various processes, such as chitinolytic enzyme production, which has wide-ranging applications in pharmaceuticals, waste treatment, and malaria control (Dahiya et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
N,N-bis(prop-2-enyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-3-8-14(9-4-2)12(15)11-6-5-7-13-10-11/h3-7,10H,1-2,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFYLOORVHUBJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 7-(difluoromethyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2678638.png)


![N-(2-chloro-4-fluorophenyl)-2-[7,8-dimethyl-2-oxo-4-(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2678643.png)
![2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide](/img/structure/B2678644.png)
![3-Fluoro-4-[(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)methyl]benzonitrile](/img/structure/B2678645.png)
![Methyl 2-amino-2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2678646.png)



![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]thiophene-2-carboxamide](/img/structure/B2678651.png)
![5-{[(2,4-Difluorophenyl)methyl]sulfanyl}-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2678652.png)


